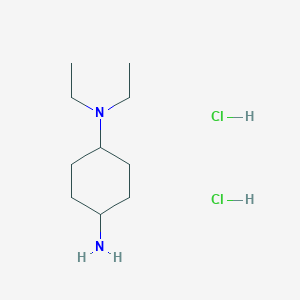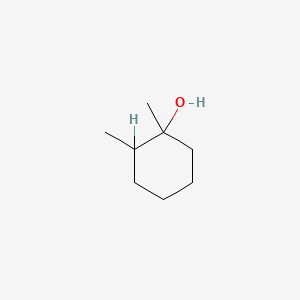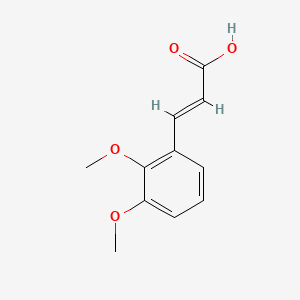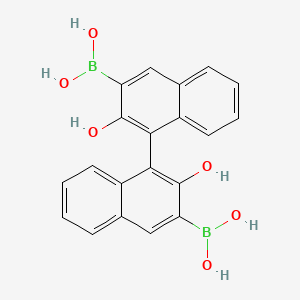
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
描述
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid is a chiral organic compound that features two boronic acid groups attached to a binaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the binaphthalene backbone, which can be derived from commercially available naphthalene derivatives.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid in high purity.
Industrial Production Methods
While specific industrial production methods for (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The boronic acid groups can be reduced to form boranes or other reduced species.
Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized binaphthalene derivatives.
科学研究应用
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用机制
The mechanism by which (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The boronic acid groups can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it useful in molecular recognition and sensing applications.
Pathways Involved: The compound can participate in catalytic cycles, where it acts as a ligand or catalyst, facilitating various chemical transformations through coordination with metal centers or other reactive species
相似化合物的比较
Similar Compounds
2,2’-Dihydroxy-1,1’-binaphthalene: Lacks the boronic acid groups but shares the binaphthalene backbone.
3,3’-Dibromo-2,2’-dihydroxy-1,1’-binaphthalene: Contains bromine atoms instead of boronic acid groups.
2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid: Features carboxylic acid groups instead of boronic acid groups
Uniqueness
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid is unique due to the presence of both boronic acid groups and the chiral binaphthalene backbone. This combination imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and catalysis.
属性
IUPAC Name |
[4-(3-borono-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16B2O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGYHOADNLSJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)B(O)O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16B2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674307 | |
| Record name | (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957111-27-2 | |
| Record name | (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
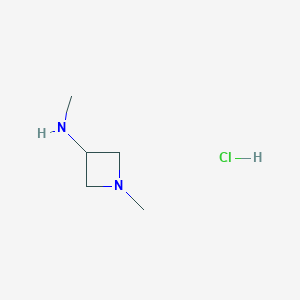
![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)
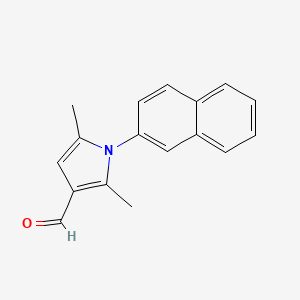
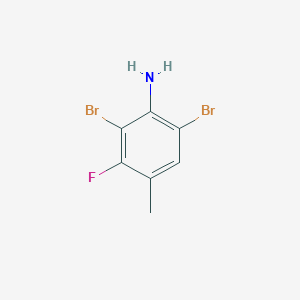
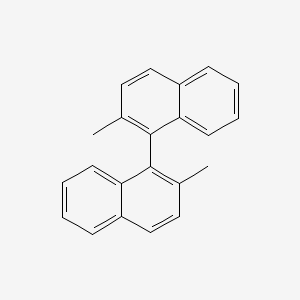
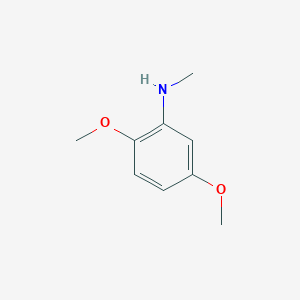

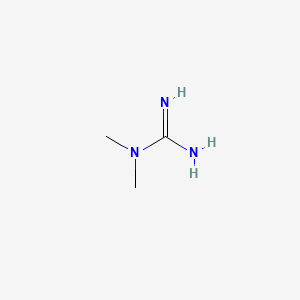

![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
